REACTION_CXSMILES
|
[C:1]1(=[O:13])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:14][CH2:15][C:16]1(O)[CH:23]2[CH2:24][CH:19]3[CH2:20][CH:21]([CH2:25][CH:17]1[CH2:18]3)[CH2:22]2>C1(C)C=CC=CC=1>[C:1]12([NH:14][CH2:15][C:16]3([CH:23]4[CH2:22][CH:21]5[CH2:20][CH:19]([CH2:18][CH:17]3[CH2:25]5)[CH2:24]4)[O:13]1)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2
|
Name
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|
Quantity
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0.91 g
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Type
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reactant
|
Smiles
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C1(CCCCCCCCCCC1)=O
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
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NCC1(C2CC3CC(CC1C3)C2)O
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Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
After the mixture was refluxed (Dean-Stark separator) for 7 hours
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Duration
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7 h
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Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C12(CCCCCCCCCCC1)OC1(CN2)C2CC3CC(CC1C3)C2
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |